![molecular formula C18H20N2O4S B2541206 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941983-00-2](/img/structure/B2541206.png)
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as MPB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. MPB is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Scientific Research Applications
BTK Inhibition in B Cell Malignancies
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide: has been investigated as a potent inhibitor of Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B cell receptor (BCR) signaling and is implicated in B cell malignancies and autoimmune disorders. Compound 2, derived from this compound, demonstrated remarkable BTK inhibitory activity with an IC50 of 7 nM. It effectively suppressed BTK activation in B cell lymphoma cells, leading to cell growth inhibition. Notably, its kinase selectivity surpassed that of the first-generation inhibitor ibrutinib, making it a promising second-generation BTK inhibitor .
Anti-Inflammatory and Analgesic Properties
Indole derivatives, including N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide , have shown anti-inflammatory and analgesic activities. These compounds exhibit potential for managing pain and inflammation, making them relevant in drug development .
Nucleophilic Attack Sites
The crystal structure analysis of this compound revealed that negative charges accumulate around specific atoms (O4 and O5) in the sulfonamide group. These regions are potential nucleophilic attack sites, which could be relevant for further chemical modifications or drug design .
Aromatic Primary Amine Presence
The FTIR spectrum of this compound indicated the presence of an aromatic primary amine due to N–H asymmetric and symmetric stretching vibrations. This structural feature may have implications for its reactivity and interactions in biological systems .
Plant Hormone Analog
Indole derivatives, including this compound, share structural similarities with indole-3-acetic acid—a plant hormone produced during tryptophan degradation. While further research is needed, this suggests potential applications in plant biology and agriculture .
Mechanism of Action
Target of Action
The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide is activated factor X (FXa), a key enzyme in the coagulation cascade . This compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Mode of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, leading to a rapid onset of inhibition .
Biochemical Pathways
By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide reduces thrombin generation . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing the amount of thrombin, a potent platelet activator .
Pharmacokinetics
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug–drug interactions . The elimination pathways for this compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide leads to a reduction in thrombin generation, which in turn reduces platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-13-14(19-25(22,23)15-7-3-2-4-8-15)10-11-16(17)20-12-6-5-9-18(20)21/h2-4,7-8,10-11,13,19H,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVIAFOVNRHKMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.